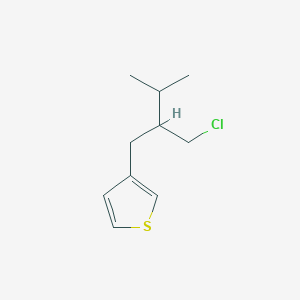
3-(2-(Chloromethyl)-3-methylbutyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Chloromethyl)-3-methylbutyl)thiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Chloromethyl)-3-methylbutyl)thiophene can be achieved through various methods. One common approach involves the halogenation of thiophene derivatives. For instance, the halogen dance reaction can be utilized to introduce halogen atoms into the thiophene ring . This reaction involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA), leading to the formation of rearranged lithiated intermediates .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale halogenation reactions. The use of reagents such as N-chlorosuccinimide (NCS) or bromine (Br2) is common in these processes . Additionally, microwave-assisted synthesis has been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Chloromethyl)-3-methylbutyl)thiophene can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Halogenated thiophenes can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(2-(Chloromethyl)-3-methylbutyl)thiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-(Chloromethyl)-3-methylbutyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity . The presence of the chloromethyl group can enhance its reactivity, allowing it to form covalent bonds with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, known for its aromaticity and stability.
2-Chlorothiophene: A halogenated derivative with similar reactivity.
3-Methylthiophene: A methyl-substituted thiophene with different electronic properties.
Uniqueness
This combination of substituents can enhance its ability to participate in various chemical reactions and interact with biological targets .
Biological Activity
The compound 3-(2-(Chloromethyl)-3-methylbutyl)thiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Antimicrobial Activity
Thiophene derivatives are known for their antimicrobial properties. Research indicates that compounds containing thiophene rings exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have shown that certain thiophene derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 5 µg/ml |
| 2-Butylthiophene | E. coli | 10 µg/ml |
| 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea | Bacillus subtilis | 2 µg/ml |
Anti-inflammatory Activity
Thiophene derivatives have also been recognized for their anti-inflammatory effects. Compounds similar to this compound have shown potential in reducing inflammation in various biological models . The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.
Case Study: Anti-inflammatory Effects
In a study evaluating anti-inflammatory activity, a thiophene derivative exhibited a significant reduction in edema in rat paw models when administered at doses of 50 mg/kg . The compound's efficacy was comparable to standard anti-inflammatory drugs.
Antitumor Activity
The potential antitumor properties of thiophene derivatives are another area of interest. Certain compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that the incorporation of thiophene into drug design could lead to novel anticancer agents .
Table 2: Antitumor Activity of Thiophene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (lung cancer) | 15 µM |
| Thiophenfurin | HeLa (cervical cancer) | 20 µM |
| Teniposide | MCF-7 (breast cancer) | 10 µM |
The biological activities of thiophene derivatives are often attributed to their ability to interact with various molecular targets within cells. For instance:
- Antimicrobial Action : Thiophenes may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
- Anti-inflammatory Action : These compounds can modulate signaling pathways that regulate inflammation, particularly by affecting NF-kB and MAPK pathways.
- Antitumor Action : Thiophenes may induce apoptosis in cancer cells through the activation of caspases or by disrupting cell cycle progression.
Properties
Molecular Formula |
C10H15ClS |
|---|---|
Molecular Weight |
202.74 g/mol |
IUPAC Name |
3-[2-(chloromethyl)-3-methylbutyl]thiophene |
InChI |
InChI=1S/C10H15ClS/c1-8(2)10(6-11)5-9-3-4-12-7-9/h3-4,7-8,10H,5-6H2,1-2H3 |
InChI Key |
GQQBVWVALKBUQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1=CSC=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















